molecular formula C4H2ClD6NO B1141561 N,N-DiMethyl-d3-chloroacetaMide CAS No. 1219802-19-3

N,N-DiMethyl-d3-chloroacetaMide

Cat. No.: B1141561
CAS No.: 1219802-19-3
M. Wt: 127.6023907
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Description

N,N-DiMethyl-d3-chloroacetaMide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-DiMethyl-d3-chloroacetaMide can be synthesized through the reaction of deuterated dimethylamine with chloroacetyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve low temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-DiMethyl-d3-chloroacetaMide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N,N-DiMethyl-d3-chloroacetaMide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DiMethyl-d3-chloroacetaMide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of deuterium can influence the rate of these interactions, providing valuable insights into reaction mechanisms and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DiMethyl-d3-chloroacetaMide is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring stable isotope labeling and in applications where isotopic effects are significant .

Biological Activity

N,N-DiMethyl-d3-chloroacetamide (also referred to as N,N-dimethyl chloroacetamide) is a chloroacetamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its reactivity, antimicrobial properties, and implications in drug design.

This compound has the molecular formula C4D3H5ClNO\text{C}_4\text{D}_3\text{H}_5\text{Cl}\text{N}\text{O} and a molecular weight of approximately 124.584 g/mol. The compound is characterized by the presence of both dimethylamine and chloroacetyl functional groups, which contribute to its reactivity and biological profile.

Research indicates that this compound exhibits significant reactivity, particularly in thiol conjugation reactions. Studies comparing it with N-methyl chloroacetamide reveal that this compound has a lower LUMO energy (1.74 eV), making it more reactive due to the greater accessibility of its LUMO lobe across the C-Cl carbon . This enhanced reactivity facilitates nucleophilic substitution reactions, which are crucial for its biological interactions.

Table 1: Comparison of Reactivity between N,N-DiMethyl and N-Methyl Chloroacetamides

PropertyN,N-DiMethyl ChloroacetamideN-Methyl Chloroacetamide
LUMO Energy (eV)1.742.64
ReactivityHighModerate
Energy Barrier for Reaction (kcal/mol)5.60 (first peak), 0.88 (second peak)~10

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies involving various chloroacetamides, it was found that derivatives with specific substituents on the phenyl ring exhibited varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. The effectiveness of these compounds often correlated with their lipophilicity, which influences their ability to penetrate cell membranes.

Table 2: Antimicrobial Activity of Chloroacetamides

CompoundActivity against S. aureusActivity against E. coliActivity against C. albicans
N-(4-chlorophenyl) chloroacetamideEffectiveLess effectiveModerate
N-(4-fluorophenyl) chloroacetamideHighly effectiveModerateEffective
N-(3-bromophenyl) chloroacetamideEffectiveLess effectiveModerate

Case Study 1: Structure-Activity Relationship Analysis

A comprehensive study utilized quantitative structure-activity relationship (QSAR) analysis to evaluate the antimicrobial potential of various chloroacetamides, including this compound. The research demonstrated that modifications in the substituent positions on the phenyl ring significantly affected the biological activity, highlighting the importance of chemical structure in drug design .

Case Study 2: Chemoproteomic Profiling

In another investigation, chemoproteomic profiling was employed to uncover potential targets for chloroacetamides in cellular systems. This approach revealed insights into how these compounds interact with biological macromolecules, paving the way for future therapeutic applications .

Properties

CAS No.

1219802-19-3

Molecular Formula

C4H2ClD6NO

Molecular Weight

127.6023907

Synonyms

N,N-DiMethyl-d3-chloroacetaMide

Origin of Product

United States

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